molecular formula C24H21FN6O3S B2959916 4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 1172274-16-6

4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No. B2959916
CAS RN: 1172274-16-6
M. Wt: 492.53
InChI Key: STQRTZKVMYBZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C24H21FN6O3S and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Heterocyclic Compounds

Research on heterocyclic compounds, including those with fluorophenyl groups and complex moieties similar to the specified compound, focuses on synthesizing novel entities with potential biological activities. For instance, the study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores various 6,5-heterocycles to improve metabolic stability, highlighting the synthesis and in vivo efficacy of these compounds in inhibiting PI3Kα and mTOR (Stec et al., 2011). Such research underscores the importance of structural modification in enhancing the pharmacological profile of therapeutic agents.

Antimicrobial and Anticancer Properties

The synthesis of fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, indicating the potential of fluorinated compounds in developing new antimicrobial agents (Sathe et al., 2011). Similarly, research into novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity illustrates the potential anticancer applications of fluorinated heterocyclic compounds (Hammam et al., 2005).

Inhibitory Activities and Kinase Inhibition

Studies on thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors and benzimidazoles with Aurora A kinase and KSP inhibitory activities reflect the ongoing efforts to target specific enzymes or pathways crucial for the survival of pathogenic organisms or cancer cells, demonstrating the role of complex heterocycles in addressing specific therapeutic targets (Jeankumar et al., 2013); (El‐All et al., 2015).

Mechanism of Action

properties

IUPAC Name

4-[[2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6O3S/c25-16-7-3-14(4-8-16)19-21-20(28-24(35-21)30-11-1-2-12-30)23(34)31(29-19)13-18(32)27-17-9-5-15(6-10-17)22(26)33/h3-10H,1-2,11-13H2,(H2,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQRTZKVMYBZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

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